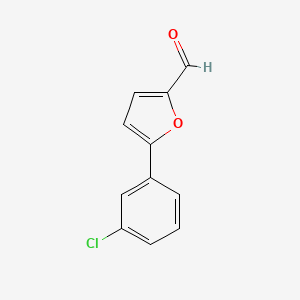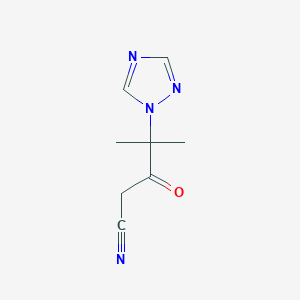![molecular formula C15H11F3N6OS B1347858 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-(pyridin-3-ylmethylideneamino)-1,3-thiazole-4-carboxamide](/img/structure/B1347858.png)
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-(pyridin-3-ylmethylideneamino)-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[(E)-3-pyridinylmethylidene]-1,3-thiazole-4-carbohydrazide is a complex organic compound that features a pyrazole ring, a thiazole ring, and a pyridine ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[(E)-3-pyridinylmethylidene]-1,3-thiazole-4-carbohydrazide typically involves multiple steps. One common approach starts with the preparation of 3-methyl-5-(trifluoromethyl)-1H-pyrazole, which can be synthesized through a one-step procedure from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . The next step involves the formation of the thiazole ring, which can be achieved through a cyclization reaction with appropriate reagents. Finally, the pyridine ring is introduced through a condensation reaction with a pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistent production quality .
化学反应分析
Types of Reactions
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[(E)-3-pyridinylmethylidene]-1,3-thiazole-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can undergo substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[(E)-3-pyridinylmethylidene]-1,3-thiazole-4-carbohydrazide has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[(E)-3-pyridinylmethylidene]-1,3-thiazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole and thiazole rings contribute to the compound’s binding affinity to various enzymes and receptors, modulating their activity and leading to the observed biological effects .
相似化合物的比较
Similar Compounds
3-methyl-5-(trifluoromethyl)-1H-pyrazole: A key intermediate in the synthesis of the target compound.
1-methyl-3-(trifluoromethyl)-1H-pyrazole: Another pyrazole derivative with similar chemical properties.
Trifluoromethylpyridine: A compound with a trifluoromethyl group and a pyridine ring, used in similar applications.
Uniqueness
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[(E)-3-pyridinylmethylidene]-1,3-thiazole-4-carbohydrazide is unique due to its combination of three distinct heterocyclic rings and the presence of a trifluoromethyl group. This structural complexity imparts unique chemical and biological properties, making it a valuable compound in various research fields.
属性
分子式 |
C15H11F3N6OS |
|---|---|
分子量 |
380.3 g/mol |
IUPAC 名称 |
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-(pyridin-3-ylmethylideneamino)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H11F3N6OS/c1-9-5-12(15(16,17)18)24(23-9)14-21-11(8-26-14)13(25)22-20-7-10-3-2-4-19-6-10/h2-8H,1H3,(H,22,25) |
InChI 键 |
DOODKGWOORLJSX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NN=CC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


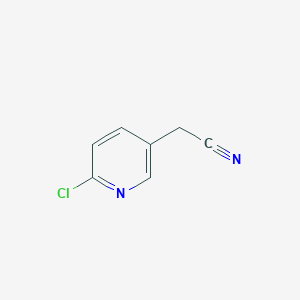
![Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarboxylate](/img/structure/B1347799.png)
![6-[3-(dimethylamino)acryloyl]-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B1347831.png)
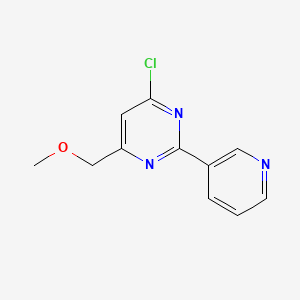
![3-Methylsulfanyl-5-[2-[3-(trifluoromethyl)anilino]ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B1347864.png)
![5-[2-(3,5-Dichloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B1347865.png)
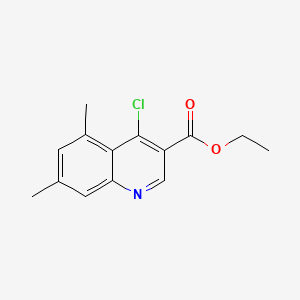
![N'-[(Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B1347916.png)
![methyl 2-[2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B1347926.png)
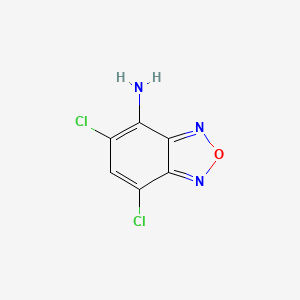
![4-Chlorobenzofuro[3,2-d]pyrimidine](/img/structure/B1347961.png)
